N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core, known for its role in modulating biological activity.
- A morpholinosulfonyl group at the benzamide’s para-position, enhancing solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S3/c30-21(29-11-3-5-17-4-1-2-6-20(17)29)16-35-24-27-26-23(36-24)25-22(31)18-7-9-19(10-8-18)37(32,33)28-12-14-34-15-13-28/h1-2,4,6-10H,3,5,11-16H2,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDBEMLTOYZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H18N4O2S2
- Molecular Weight : 410.51 g/mol
- IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- LogP : 3.9 (indicating moderate lipophilicity)
The presence of the thiadiazole and dihydroquinoline moieties contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial activity. Research indicates that derivatives of this scaffold exhibit activity against a wide range of pathogens:
| Compound | Activity Type | Target Microorganism | MIC (µg/mL) |
|---|---|---|---|
| Thiadiazole Derivative 1 | Antibacterial | Staphylococcus aureus | 32.6 |
| Thiadiazole Derivative 2 | Antifungal | Candida albicans | 24.0 |
| Thiadiazole Derivative 3 | Antituberculosis | Mycobacterium tuberculosis | 50.0 |
Studies indicate that modifications to the thiadiazole ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of key cellular pathways involved in tumor growth:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 0.52 | Histone deacetylase inhibition |
These findings suggest that the compound may interfere with DNA replication and cell division processes critical in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
- Receptor Modulation : The morpholino sulfonyl group may interact with specific receptors involved in cell signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated various thiadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Evaluation of Anticancer Properties
In vitro studies on cancer cell lines demonstrated that certain derivatives significantly inhibit cell proliferation at low concentrations. The interaction with tubulin was particularly noted as a promising mechanism for anticancer activity .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have shown effectiveness against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The structural components of this compound suggest potential interactions with microbial enzymes and receptors. Preliminary studies have indicated promising antimicrobial activity against a range of bacteria and fungi. This is particularly relevant given the increasing resistance observed in many pathogens today .
Analgesic Effects
Thiadiazole derivatives have been explored for their antinociceptive properties. Research has demonstrated that certain modifications to the thiadiazole structure can enhance pain relief efficacy without significant side effects .
Case Studies
- In vitro Studies : Various derivatives have been synthesized and evaluated for their anticancer activity using MTT assays, revealing insights into structure-activity relationships (SAR) that guide future modifications for enhanced efficacy .
- Animal Models : Preliminary animal studies have shown that certain derivatives lead to significant reductions in tumor size without notable toxicity, indicating a favorable therapeutic index .
Materials Science Applications
Beyond medicinal chemistry, the compound's unique structural attributes may also find applications in materials science:
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into the use of these compounds as additives in the development of advanced materials with specific functional properties.
Nanotechnology
The potential for these compounds to be utilized in nanocarrier systems for drug delivery is another area of interest. Their ability to interact with cellular membranes could facilitate targeted delivery of therapeutics directly to cancer cells or infected tissues.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2: Introduction of the dihydroquinoline moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and coupling agents like EDC/HOBt .
- Step 3: Sulfonylation with morpholine sulfonyl chloride in dichloromethane at 0–5°C to avoid side reactions . Key conditions: Temperature control (±2°C), pH monitoring, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., morpholinosulfonyl protons at δ 3.6–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 586.12) .
Q. How can researchers assess solubility and stability for in vitro assays?
- Solubility: Test in polar solvents (DMSO, ethanol) via shake-flask method, followed by UV-Vis quantification .
- Stability: Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours, monitoring degradation via HPLC .
Q. What in vitro assays are recommended for initial biological screening?
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Q. How to predict biological targets using computational methods?
- Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., PI3K or EGFR), focusing on hydrogen bonding with the morpholinosulfonyl group .
- QSAR Models: Train algorithms on thiadiazole derivatives to correlate substituents (e.g., dihydroquinoline) with activity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis: Replace dihydroquinoline with indoline or tetrahydroisoquinoline to test rigidity effects .
- Bioactivity Testing: Compare IC₅₀ values against parental compound in dose-response assays .
Q. What strategies resolve low yield in the thiadiazole cyclization step?
- Optimization: Increase reaction time (8→12 hrs) and use Dean-Stark traps to remove H₂O, improving cyclization efficiency .
- Catalyst Screening: Test ZnCl₂ vs. FeCl₃ to enhance regioselectivity .
Q. What advanced techniques elucidate binding mechanisms with enzymatic targets?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ/kₐ) to purified enzymes .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to identify key interactions .
Q. How to address contradictory activity data between in vitro and in vivo models?
Q. What methodologies optimize ADMET profiling for preclinical development?
- Absorption: Caco-2 cell monolayer assays to predict intestinal permeability .
- Toxicity: Ames test for mutagenicity and hERG assay for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
